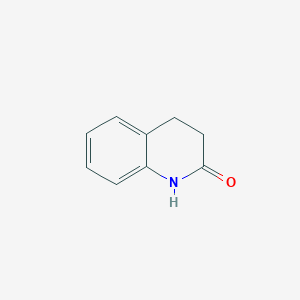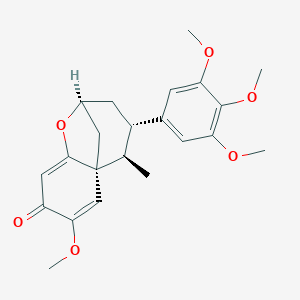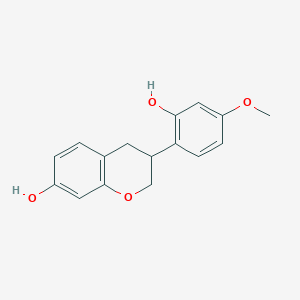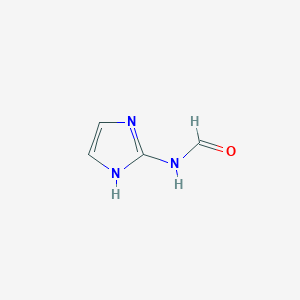
3,4-Dihydro-2(1H)-chinolinon
Übersicht
Beschreibung
3,4-Dihydro-2(1H)-quinolinone is a versatile chemical scaffold found in various pharmacologically active compounds, including FDA-approved drugs like cilostazol, carteolol, and aripiprazole. It exhibits a wide range of activities in both peripheral and central tissues, such as phosphodiesterase inhibition, β-adrenergic receptor blocking, vasopressin receptor antagonism, and interaction with serotonin and dopamine receptors. This makes it a significant moiety in drug design and action (Meiring, Petzer, & Petzer, 2017).
Synthesis Analysis
The synthesis of 3,4-dihydro-2(1H)-quinolinones can be achieved through various methods. One notable approach involves the rearrangement of β-lactam intermediates on the solid-phase, producing a substantial library of dihydroquinolinones. This method highlights the adaptability and efficiency of solid-phase synthesis in generating complex quinolinone derivatives (Pei, Houghten, & Kiely, 1997). Moreover, innovative, environmentally friendly synthesis methods have been developed, such as one-pot biocatalytic synthesis using lemon juice as a solvent and catalyst, demonstrating a shift towards greener chemistry in the preparation of quinolinone derivatives (Petronijevic et al., 2017).
Molecular Structure Analysis
The molecular structure of 3,4-dihydro-2(1H)-quinolinones and their derivatives has been extensively studied to understand their pharmacological properties and synthesis pathways. X-ray crystal structure analysis provides crucial insights into the bond lengths and possible fragmentation patterns during mass spectrometry, offering a deeper understanding of the structural characteristics of these compounds (Sawada et al., 1986).
Chemical Reactions and Properties
3,4-Dihydro-2(1H)-quinolinones undergo various chemical reactions, showcasing their reactivity and potential for diverse chemical modifications. For instance, enantioselective synthesis methods have been developed to produce highly functionalized derivatives, emphasizing the importance of stereochemistry in the biological activity of these compounds (Xia et al., 2015).
Physical Properties Analysis
The physical properties of 3,4-dihydro-2(1H)-quinolinones, such as solubility, melting points, and crystalline structure, are crucial for their practical application in drug formulation and development. These properties are determined by their molecular structure and can significantly affect their pharmacokinetic and pharmacodynamic profiles.
Chemical Properties Analysis
The chemical properties of 3,4-dihydro-2(1H)-quinolinones, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and photophysical behavior, are essential for understanding their interaction with biological targets. Studies on their fluorescence properties have shown that these depend strongly on the molecular structure and solvent polarity, indicating the complex behavior of these compounds under various conditions (Bakalova et al., 1990).
Wissenschaftliche Forschungsanwendungen
Dihydro-quinolinone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.
Zukünftige Richtungen
Wirkmechanismus
The mechanism of action of dihydro-quinolinone involves its interaction with various molecular targets. For instance, it can inhibit enzymes such as phosphodiesterases and interact with receptors like serotonin and dopamine receptors. These interactions are crucial for its pharmacological effects, including its potential use as an antipsychotic and antidepressant .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dihydro-quinolinone can be achieved through several methods. One common approach involves the reaction of anilines with malonic acid equivalents . Another method includes the reaction of anthranilic acid derivatives . These reactions typically require specific conditions such as the presence of catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of dihydro-quinolinone often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems are common practices to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Dihydro-quinolinone undergoes various chemical reactions, including:
Oxidation: This reaction can convert dihydro-quinolinone into quinolinone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and various acids are employed under controlled conditions to achieve the desired substitutions.
Major Products Formed
The major products formed from these reactions include various substituted quinolinones, which have significant applications in medicinal chemistry and material science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cilostazol: An FDA-approved drug that contains the 3,4-dihydro-2(1H)-quinolinone moiety.
Carteolol: Another FDA-approved drug with similar structural features.
Aripiprazole: A well-known antipsychotic that also includes the dihydro-quinolinone scaffold.
Uniqueness
Dihydro-quinolinone is unique due to its versatile pharmacological actions and its ability to serve as a scaffold for a wide range of bioactive compounds. Its structural flexibility allows for the design of molecules with diverse biological activities, making it a valuable compound in drug discovery and development .
Eigenschaften
IUPAC Name |
3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-9-6-5-7-3-1-2-4-8(7)10-9/h1-4H,5-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOYXRMEFDYWDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40203816 | |
| Record name | Hydrocarbostyril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40203816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24835298 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
553-03-7 | |
| Record name | Hydrocarbostyril | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrocarbostyril | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49170 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydrocarbostyril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40203816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dihydro-2(1H)-quinolinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROCARBOSTYRIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CKG6TX32F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details









Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-Methoxyethoxy)methyl]-2H-1,3-benzodioxole](/img/structure/B31584.png)
![(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine](/img/structure/B31590.png)

![6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione](/img/structure/B31595.png)



![1-[4-(Trifluoromethyl)phenyl]-2-phenylethanol](/img/structure/B31605.png)





